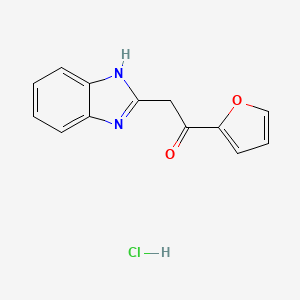

2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride

Description

2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride is a heterocyclic organic compound featuring a benzodiazol (benzimidazole) core linked to a furan-2-yl group via an ethanone bridge, with a hydrochloride counterion. Key properties include:

- Molecular formula: C₁₃H₁₁ClN₂O₂

- Molecular weight: 262.69 g/mol

- CAS number: 1177272-41-1

- IUPAC name: 2-(1H-benzimidazol-2-yl)-1-(furan-2-yl)ethanone hydrochloride

The compound is commercially available through suppliers like American Elements and Enamine Ltd., with bulk packaging options including palletized containers and argon/vacuum-sealed samples for hygroscopic materials . Its structural uniqueness lies in the fusion of benzodiazol (a bioactive heterocycle) and furan (an oxygen-containing aromatic system), which may confer distinct electronic and steric properties relevant to pharmaceutical or materials science applications .

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1-(furan-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2.ClH/c16-11(12-6-3-7-17-12)8-13-14-9-4-1-2-5-10(9)15-13;/h1-7H,8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBVVTAOZOCVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC=CO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride typically involves the condensation of a benzodiazole derivative with a furan derivative under acidic conditions. Common reagents used in the synthesis include hydrochloric acid, acetic anhydride, and various catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzodiazole and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Key Observations:

- Furan vs. Pyridine substitution adds basicity, which may influence solubility and pharmacokinetics .

- Benzodiazol vs. Imidazole : The benzodiazol core provides extended aromaticity and planar geometry compared to imidazole, enhancing π-π stacking interactions in molecular recognition .

- Sulfanyl vs. Ethane Bridge: The sulfanyl group in increases hydrophobicity and may affect redox behavior compared to the ethanone linker in the target compound.

Activité Biologique

2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride, referred to as compound 1177272-41-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁ClN₂O₂ |

| Molecular Weight | 262.7 g/mol |

| IUPAC Name | 2-(1H-benzimidazol-2-yl)-1-(furan-2-yl)ethanone; hydrochloride |

| CAS Number | 1177272-41-1 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Anthelmintic Activity

Recent studies have explored the anthelmintic properties of various benzodiazole derivatives, including this compound. A study published in ResearchGate identified anthelmintic activity through screening a small chemical library using Caenorhabditis elegans as a model organism. This research highlighted the potential of benzodiazole derivatives in treating parasitic infections, which are prevalent in many parts of the world .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of benzodiazole derivatives. Compounds similar to 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride have shown efficacy against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated. A study indicated that certain benzodiazole derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are still being elucidated. Preliminary findings suggest that it may interact with specific cellular targets involved in apoptosis and cell cycle regulation, making it a candidate for further development in cancer treatment .

Study on Anthelmintic Activity

In a randomized screening study, researchers evaluated the efficacy of various compounds against C. elegans. The results indicated that 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride exhibited significant anthelmintic activity, leading to paralysis and death of the nematodes at specific concentrations .

Cytotoxicity Assessment

A separate study assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that at lower concentrations, the compound inhibited cell proliferation effectively while inducing apoptosis in a dose-dependent manner .

Comparative Efficacy Table

Q & A

Q. What are the established synthetic routes for 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Step 1: Condensation of 1H-1,3-benzodiazole derivatives with furan-2-carbonyl precursors under acidic or basic conditions.

- Step 2: Purification via recrystallization using solvents like ethanol or methanol.

- Step 3: Hydrochloride salt formation by treating the free base with HCl gas or aqueous HCl .

Key Considerations:

- Optimize reaction temperature (e.g., 60–80°C) to avoid furan ring decomposition.

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Q. How is the compound characterized spectroscopically?

Methodological Answer:

- NMR: and NMR confirm connectivity. For example:

- IR: Stretching vibrations for C=O (1680–1720 cm) and N-H (3200–3400 cm).

- Mass Spectrometry: Molecular ion peak ([M+H]) matches the molecular weight (e.g., ~300–350 g/mol) .

Validation: Cross-reference with X-ray crystallography for structural confirmation .

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

- PPE: Use gloves, lab coats, and eye protection.

- Ventilation: Work in a fume hood to avoid inhalation.

- First Aid:

- Inhalation: Move to fresh air; administer artificial respiration if needed.

- Skin Contact: Wash with soap and water for 15 minutes.

- Eye Exposure: Rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve ambiguities in X-ray crystallographic data for this compound?

Methodological Answer:

- Software: Use SHELXL for refinement, particularly for handling disordered atoms or twinning .

- Validation Tools:

- Check R-factors (target < 0.05 for high-resolution data).

- Analyze residual electron density maps to identify misplaced atoms.

Example Crystallographic Parameters (Analogous Structure):

| Parameter | Value |

|---|---|

| Space Group | P |

| R-factor | 0.045 |

| Data-to-Parameter Ratio | 12.6 |

| Temperature | 200 K |

Derived from a structurally related benzimidazolium chloride .

Q. How should contradictory biological activity data be addressed?

Methodological Answer:

- Orthogonal Assays: Validate results using independent methods (e.g., enzyme inhibition vs. cell viability assays).

- Stability Testing: Assess compound integrity under assay conditions (e.g., pH, temperature).

- Structural Analogs: Compare with derivatives like 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one to identify activity trends .

Case Study: A furan-triazole analog showed variable antimicrobial activity due to solvent-dependent aggregation; DLS (Dynamic Light Scattering) confirmed this .

Q. What computational modeling approaches are suitable for studying this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger to predict binding modes with targets like kinases or GPCRs.

- QSAR: Corrogate electronic (HOMO/LUMO) and steric parameters (molar refractivity) with biological activity .

- MD Simulations: Simulate solvation effects in water or lipid bilayers to assess membrane permeability.

Example: A benzodiazole-furan derivative exhibited strong π-π stacking in docking studies, explaining its affinity for aromatic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.